molecular formula C7H5BBrF3O3 B2896579 3-Bromo-4-(trifluoromethoxy)benzeneboronic acid CAS No. 2304634-32-8

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid

Cat. No.: B2896579
CAS No.: 2304634-32-8
M. Wt: 284.82
InChI Key: VSDRZDLYOYDPPU-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid is an organoboron compound with the molecular formula C7H5BBrF3O3 and a molecular weight of 284.83 g/mol . This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications.

Mechanism of Action

Target of Action

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid is a type of organoboron compound . The primary targets of this compound are the transition metals used in carbon-carbon bond forming reactions, such as palladium . These metals play a crucial role in facilitating the Suzuki–Miyaura (SM) cross-coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Like other organoboron compounds, it is expected to have a relatively stable structure, which could potentially impact its bioavailability .

Result of Action

The primary molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a variety of organic compounds . The cellular effects would depend on the specific compounds produced through this reaction.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at 2-8°C . Additionally, the SM coupling reaction conditions, which are generally mild and tolerant of various functional groups, can also affect the compound’s action .

Preparation Methods

The synthesis of 3-Bromo-4-(trifluoromethoxy)benzeneboronic acid typically involves the bromination of 4-(trifluoromethoxy)benzeneboronic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid can be compared with other similar compounds, such as:

The unique combination of the bromine atom and the trifluoromethoxy group in this compound makes it particularly valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

[3-bromo-4-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF3O3/c9-5-3-4(8(13)14)1-2-6(5)15-7(10,11)12/h1-3,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDRZDLYOYDPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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